3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoroaniline with dimethyl carbonate to form 3-fluoro-4-methoxyaniline, which is then subjected to Fischer indole synthesis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, where the fluoro or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
- 3-Fluoro-1H-indole-2-carboxylic acid
Comparison: 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
MZJKKEFVPOWVEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(N2)C(=O)O)F |
Origin of Product |
United States |
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